molecular formula C8H10ClN B3044729 2-Methylaminobenzyl chloride CAS No. 100376-52-1

2-Methylaminobenzyl chloride

Cat. No.: B3044729
CAS No.: 100376-52-1
M. Wt: 155.62 g/mol
InChI Key: CJCKOLAXGXURKC-UHFFFAOYSA-N
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Description

2-Methylaminobenzyl chloride (hypothetical structure: C₈H₁₀ClN) is a benzyl chloride derivative featuring a methylamino (-NHCH₃) substituent at the 2-position of the aromatic ring. Structural analogs, such as 2-methylbenzyl chloride (CAS 552-45-4; C₈H₉Cl) and 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride (CAS 1909306-16-6; C₉H₁₂ClNO₂), offer insights into the properties and applications of related compounds .

Properties

CAS No.

100376-52-1

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

2-(chloromethyl)-N-methylaniline

InChI

InChI=1S/C8H10ClN/c1-10-8-5-3-2-4-7(8)6-9/h2-5,10H,6H2,1H3

InChI Key

CJCKOLAXGXURKC-UHFFFAOYSA-N

SMILES

CNC1=CC=CC=C1CCl

Canonical SMILES

CNC1=CC=CC=C1CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 2-Methylaminobenzyl chloride (theoretical) with analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₈H₁₀ClN 155.63 (calculated) Benzyl chloride, methylamino Organic synthesis intermediates
2-Methylbenzyl chloride C₈H₉Cl 140.61 Benzyl chloride, methyl Agrochemicals, polymer additives
4-(Aminomethyl)-2-methylbenzoic acid HCl C₉H₁₂ClNO₂ 201.65 Benzoic acid, aminomethyl, HCl Pharmaceuticals, material science

Key Observations :

  • This may enhance reactivity in SN₂ reactions or cross-coupling processes.
  • 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride demonstrates how carboxyl and protonated amino groups expand utility in drug formulation (e.g., solubility, salt formation) .

Reactivity and Stability

  • Benzyl Chloride Derivatives: 2-Methylbenzyl chloride () is known for its use in alkylation reactions and as a precursor in polymer production. The methyl group slightly deactivates the aromatic ring, reducing electrophilicity compared to unsubstituted benzyl chloride . In contrast, the amino group in this compound would activate the ring, increasing susceptibility to electrophilic substitution. However, the basicity of the amino group may also lead to side reactions (e.g., self-condensation) unless protected .
  • Amino-Functionalized Derivatives: Compounds like 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride highlight the role of amino groups in forming stable salts (e.g., hydrochlorides) for improved shelf life and bioavailability in pharmaceuticals .

Q & A

Q. What are the common synthetic routes for preparing 2-methylaminobenzyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves the chlorination of 2-methylaminobenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key variables include reaction temperature (0–25°C), solvent choice (e.g., anhydrous dichloromethane or toluene), and stoichiometric ratios. Monitoring reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy for the disappearance of the hydroxyl group (~3200–3600 cm⁻¹) is critical. Post-synthesis, purification via fractional distillation or silica gel chromatography (eluent: hexane/ethyl acetate) is recommended to isolate the product .

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral features should researchers prioritize?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for signals corresponding to the benzyl chloride moiety (δ 4.5–5.0 ppm for CH₂Cl) and methylamino group (δ 2.5–3.0 ppm for N-CH₃). Aromatic protons typically appear at δ 6.5–7.5 ppm.
  • ¹³C NMR : The benzylic carbon (C-Cl) resonates at δ 40–50 ppm, while the carbonyl carbon (if present) appears at δ 160–180 ppm .
  • Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) should align with the molecular weight (e.g., ~155.6 g/mol for C₈H₁₀ClN). Fragmentation patterns may include loss of Cl (m/z ~120) or CH₃NH groups .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile or neoprene gloves, chemical-resistant goggles, and a lab coat. Work in a fume hood to avoid inhalation .
  • Storage : Store in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C. Avoid contact with moisture to prevent hydrolysis to the corresponding alcohol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

  • Methodological Answer : Discrepancies in stability studies (e.g., decomposition rates in polar vs. nonpolar solvents) can arise from impurities or experimental conditions. Conduct accelerated stability testing under controlled humidity/temperature (e.g., 40°C/75% RH for 4 weeks). Use HPLC with a C18 column (mobile phase: acetonitrile/water) to quantify degradation products. Cross-validate findings with kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

Q. What advanced analytical methods are suitable for studying the hydrolytic degradation pathways of this compound?

  • Methodological Answer :
  • LC-MS/MS : Identify hydrolysis intermediates (e.g., 2-methylaminobenzyl alcohol) using electrospray ionization (ESI) in positive ion mode.
  • DFT Calculations : Model reaction pathways (e.g., SN1 vs. SN2 mechanisms) using software like Gaussian or ORCA. Compare computed activation energies with experimental kinetic data .

Q. How can crystallographic data improve the structural understanding of this compound derivatives?

  • Methodological Answer : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water). Submit X-ray diffraction data to the Cambridge Crystallographic Data Centre (CCDC) for validation. Analyze bond lengths/angles (e.g., C-Cl bond ~1.7–1.8 Å) and intermolecular interactions (e.g., hydrogen bonding with the methylamino group) to correlate structure with reactivity .

Key Methodological Considerations

  • Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) meticulously to align with protocols in primary literature .
  • Safety vs. Efficiency : Balance reaction scalability with safety by piloting small-scale reactions (<10 mmol) before scaling up .

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